molecular formula C19H39NO2 B14590265 N-Hydroxynonadecanamide CAS No. 61136-77-4

N-Hydroxynonadecanamide

Cat. No.: B14590265
CAS No.: 61136-77-4
M. Wt: 313.5 g/mol
InChI Key: KLODVRKIMZNDTD-UHFFFAOYSA-N
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Description

N-Hydroxynonadecanamide is an organic compound belonging to the class of hydroxamic acids It is characterized by the presence of a hydroxylamine group attached to a long-chain fatty acid amide

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxynonadecanamide can be synthesized through the reaction of nonadecanoic acid with hydroxylamine. The reaction typically involves the activation of the carboxylic acid group of nonadecanoic acid, followed by its reaction with hydroxylamine to form the hydroxamic acid derivative. Common activating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxynonadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine group under appropriate conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted hydroxamic acids.

Scientific Research Applications

N-Hydroxynonadecanamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: this compound derivatives are being explored for their potential as therapeutic agents, including anticancer and antimicrobial properties.

    Industry: It is used in the formulation of certain industrial products, such as corrosion inhibitors and surfactants.

Mechanism of Action

The mechanism of action of N-Hydroxynonadecanamide involves its interaction with metal ions, particularly in the active sites of metalloproteinases. The hydroxylamine group can chelate metal ions, inhibiting the enzyme’s activity. This interaction disrupts the enzyme’s function, leading to potential therapeutic effects.

Comparison with Similar Compounds

    N-Hydroxyoctadecanamide: Similar structure with an 18-carbon chain.

    N-Hydroxyhexadecanamide: Similar structure with a 16-carbon chain.

    N-Hydroxydodecanamide: Similar structure with a 12-carbon chain.

Uniqueness: N-Hydroxynonadecanamide is unique due to its longer carbon chain, which may influence its solubility, reactivity, and interaction with biological targets. This distinct structure can result in different biological and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

61136-77-4

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N-hydroxynonadecanamide

InChI

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-22/h22H,2-18H2,1H3,(H,20,21)

InChI Key

KLODVRKIMZNDTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)NO

Origin of Product

United States

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